5-Bromo-2-(pyridin-2-yl)-1H-indole-3-carbaldehyde
Overview
Description
5-Bromo-2-(pyridin-2-yl)-1H-indole-3-carbaldehyde is an organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a bromine atom at the 5th position, a pyridin-2-yl group at the 2nd position, and an aldehyde group at the 3rd position of the indole ring
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been used in the synthesis of certain anthranilamide compounds, which are of interest as insecticides .
Mode of Action
Similar compounds have been known to interact with their targets, leading to changes at the molecular level .
Result of Action
Related compounds have been used in the synthesis of certain anthranilamide compounds, which are known to have insecticidal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(pyridin-2-yl)-1H-indole-3-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 2-(pyridin-2-yl)-1H-indole-3-carbaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(pyridin-2-yl)-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include organolithium or Grignard reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Organolithium reagents in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Oxidation: 5-Bromo-2-(pyridin-2-yl)-1H-indole-3-carboxylic acid.
Reduction: 5-Bromo-2-(pyridin-2-yl)-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-2-(pyridin-2-yl)-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of novel therapeutic agents targeting various diseases.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(pyridin-2-yl)-1H-indole-3-carboxylic acid
- 5-Bromo-2-(pyridin-2-yl)-1H-indole-3-methanol
- 2-(Pyridin-2-yl)-1H-indole-3-carbaldehyde
Uniqueness
5-Bromo-2-(pyridin-2-yl)-1H-indole-3-carbaldehyde is unique due to the presence of both a bromine atom and a pyridin-2-yl group, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
5-bromo-2-pyridin-2-yl-1H-indole-3-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O/c15-9-4-5-12-10(7-9)11(8-18)14(17-12)13-3-1-2-6-16-13/h1-8,17H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBFPMCIMUAPDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C3=C(N2)C=CC(=C3)Br)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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